2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-16(2)26-21-10-4-17(5-11-21)14-22(24)23-13-12-19(15-23)18-6-8-20(25-3)9-7-18/h4-11,16,19H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMLWBBAOCTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 3-(4-Methoxyphenyl)Pyrrolidine
The pyrrolidine core bearing a 4-methoxyphenyl group at position 3 is synthesized via [3+2] azomethine ylide cycloaddition (Fig. 1). A Schiff base derived from 4-methoxybenzaldehyde and a primary amine (e.g., benzylamine) reacts with methyl acrylate under thermal conditions to yield the pyrrolidine ring. Alternative routes include Mannich reactions using 4-methoxyphenylacetone and 1,4-diaminobutane, though yields are moderate (45–55%) due to competing side reactions.
Table 1: Cyclization Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azomethine Ylide | 4-Methoxybenzaldehyde, methyl acrylate, 110°C | 68 | 95 |
| Mannich Reaction | 4-Methoxyphenylacetone, 1,4-diaminobutane, HCl | 52 | 88 |
Introduction of the Isopropylthio Group
Nucleophilic Aromatic Substitution
The 4-isopropylthiophenyl moiety is introduced via thiol-aryl halide coupling . 4-Bromophenylacetic acid reacts with isopropylthiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This yields 2-(4-(isopropylthio)phenyl)acetic acid with 85% efficiency after recrystallization.
Equation 1:
$$ \text{4-Bromophenylacetic acid + Isopropylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{2-(4-(Isopropylthio)phenyl)acetic acid} $$
Alternative Pathways: Ullmann Coupling
Copper-catalyzed coupling of 4-iodophenylacetic acid with isopropylthiol in the presence of 1,10-phenanthroline achieves comparable yields (78%) but requires higher temperatures (120°C).
Acylation of the Pyrrolidine Nitrogen
Acid Chloride-Mediated Acylation
The final step involves reacting 3-(4-methoxyphenyl)pyrrolidine with 2-(4-(isopropylthio)phenyl)acetyl chloride. Using dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, the reaction proceeds at 0–5°C to minimize epimerization. Post-reaction purification via silica gel chromatography affords the target compound in 72% yield.
Equation 2:
$$ \text{3-(4-Methoxyphenyl)pyrrolidine + 2-(4-(Isopropylthio)phenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$
Coupling Agent Optimization
For less reactive intermediates, dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) enhance acylation efficiency (Table 2).
Table 2: Acylation Reagent Performance
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | THF | 25 | 89 |
| TEA | DCM | 0–5 | 72 |
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of 3-(4-methoxyphenyl)pyrrolidine with 2-(4-(isopropylthio)phenyl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol provides a secondary amine intermediate, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This route suffers from over-oxidation risks, limiting yields to 60%.
Solid-Phase Synthesis
Immobilizing the pyrrolidine on Wang resin enables iterative acylation and cleavage, though scalability remains challenging.
Analytical and Purification Strategies
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. ¹H-NMR confirms regiochemistry:
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction.
Industrial-Scale Considerations
Batch processes using continuous flow reactors reduce reaction times by 40% compared to traditional flask methods. Environmental impact assessments favor DCM-free systems, prompting adoption of cyclopentyl methyl ether (CPME) as a greener solvent.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H30N2O2S
- Molecular Weight : 398.56 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and analgesic pathways. The presence of the isopropylthio group may enhance lipophilicity, allowing better membrane penetration and receptor binding.
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential anti-inflammatory properties for this compound, warranting further investigation into its efficacy in reducing inflammation in vivo .
- Analgesic Effects : The compound may also possess analgesic properties, potentially through modulation of pain pathways. Studies on structurally similar compounds indicate that they can reduce pain responses in animal models .
Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Cyclooxygenase Inhibition : A study demonstrated that derivatives with similar structural motifs significantly inhibited COX enzymes, leading to reduced inflammation in carrageenan-induced paw edema models in rats . This suggests that this compound may exhibit comparable effects.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the phenyl rings can enhance or diminish biological activity. Compounds with bulky groups at certain positions tend to exhibit weaker inhibitory activity against COX enzymes, indicating the importance of molecular structure in determining pharmacological effects .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H30N2O2S |
| Molecular Weight | 398.56 g/mol |
| Potential Activities | Anti-inflammatory, Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
